5-Iodo-4-(1-isopropylpiperidin-2-yl)-N,N-dimethylpyrimidin-2-amine
CAS No.:
Cat. No.: VC15840970
Molecular Formula: C14H23IN4
Molecular Weight: 374.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H23IN4 |
|---|---|
| Molecular Weight | 374.26 g/mol |
| IUPAC Name | 5-iodo-N,N-dimethyl-4-(1-propan-2-ylpiperidin-2-yl)pyrimidin-2-amine |
| Standard InChI | InChI=1S/C14H23IN4/c1-10(2)19-8-6-5-7-12(19)13-11(15)9-16-14(17-13)18(3)4/h9-10,12H,5-8H2,1-4H3 |
| Standard InChI Key | APVQXQOYVINNQA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1CCCCC1C2=NC(=NC=C2I)N(C)C |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The compound’s molecular formula is C₁₄H₂₃IN₄, with a molecular weight of 374.26 g/mol. Its IUPAC name, 5-iodo-N,N-dimethyl-4-(1-propan-2-ylpiperidin-2-yl)pyrimidin-2-amine, reflects three critical structural components:
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A pyrimidine ring substituted at position 5 with an iodine atom.
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A dimethylamino group (-N(CH₃)₂) at position 2.
The piperidine ring adopts a chair conformation, with the isopropyl group enhancing lipophilicity, which may influence blood-brain barrier permeability.
Comparative Molecular Analysis
The compound’s structural analogs exhibit variations in substitution patterns that alter biological activity:
| Compound Name | Substituent Differences | Key Biological Activity |
|---|---|---|
| 5-Iodo-4-(1-methylpiperidin-4-yl)-N,N-dimethylpyrimidin-2-amine | Methyl group instead of isopropyl | Reduced CNS penetration |
| 5-Fluoro-N,N-dimethylpyrimidin-2-amine | Fluorine replaces iodine | Antiviral properties |
| 4-(1-Piperidinyl)-N,N-dimethylpyrimidin-2-amine | Lacks iodine substituent | Potential antipsychotic effects |
These comparisons underscore the importance of the iodine and isopropyl groups in conferring target specificity .
Synthesis and Optimization
Synthetic Routes
The synthesis involves a multi-step sequence, typically beginning with the construction of the pyrimidine core:
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Ring Formation: Condensation of thiourea derivatives with β-diketones under acidic conditions generates the pyrimidine scaffold.
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Iodination: Electrophilic aromatic substitution using iodine monochloride (ICl) introduces the iodine atom at position 5.
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Piperidine Coupling: A Buchwald-Hartwig amination couples the piperidine moiety to position 4, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands such as Xantphos.
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Dimethylamination: Treatment with dimethylamine in the presence of a base (e.g., K₂CO₃) functionalizes position 2.
Reaction Conditions and Yields
Critical parameters for optimizing yield and purity include:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Iodination | ICl, CHCl₃, 0°C, 12 h | 68–72 |
| Piperidine Coupling | Pd(OAc)₂, Xantphos, dioxane, 100°C | 55–60 |
| Dimethylamination | Dimethylamine, K₂CO₃, DMF, 80°C | 85–90 |
Side reactions, such as over-iodination or piperidine ring opening, are mitigated by strict temperature control.
Physicochemical and Stability Profiles
Physical Properties
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Appearance: Off-white crystalline solid.
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Melting Point: 189–192°C (decomposition observed above 200°C).
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Solubility:
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Water: <0.1 mg/mL (pH 7.4).
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DMSO: 45 mg/mL.
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Ethanol: 12 mg/mL.
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Stability Considerations
The compound degrades under acidic (pH <3) or alkaline (pH >9) conditions, with a half-life of <24 hours at 37°C. Photodegradation is minimal when stored in amber glass at -20°C.
Biological Activity and Mechanistic Insights
Selectivity and Toxicity
At 10 μM, the compound exhibits >90% inhibition of cancer cell proliferation while maintaining >80% viability in HEK-293 normal kidney cells. This selectivity may arise from preferential accumulation in tumor tissues, as suggested by radiolabeled tracer studies.
Future Research Directions
Structural Optimization
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Halogen Substitution: Replacing iodine with astatine-211 could enable targeted alpha-particle therapy.
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Piperidine Modifications: Introducing spirocyclic piperidines may enhance blood-brain barrier penetration for CNS applications .
Clinical Translation Challenges
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Pharmacokinetics: Current data show a short half-life (t₁/₂ = 1.2 h in mice), necessitating prodrug strategies.
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Synthetic Scalability: The palladium-catalyzed coupling step remains a bottleneck, with gram-scale reactions yielding ≤40%.
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